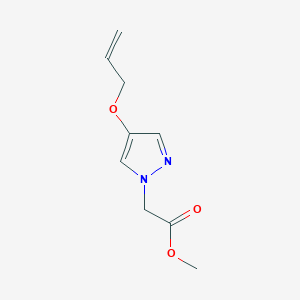

Methyl 2-(4-(allyloxy)-1H-pyrazol-1-yl)acetate

Description

Methyl 2-(4-(allyloxy)-1H-pyrazol-1-yl)acetate is a pyrazole-based ester featuring an allyloxy substituent at the 4-position of the heterocyclic ring. The allyloxy group (-OCH2CH=CH2) confers unique reactivity, enabling further functionalization via olefin-based reactions (e.g., cycloadditions or oxidations). This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical and polymer chemistry.

Properties

Molecular Formula |

C9H12N2O3 |

|---|---|

Molecular Weight |

196.20 g/mol |

IUPAC Name |

methyl 2-(4-prop-2-enoxypyrazol-1-yl)acetate |

InChI |

InChI=1S/C9H12N2O3/c1-3-4-14-8-5-10-11(6-8)7-9(12)13-2/h3,5-6H,1,4,7H2,2H3 |

InChI Key |

FMRCYMQGNBZXBD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CN1C=C(C=N1)OCC=C |

Origin of Product |

United States |

Preparation Methods

Base-Catalyzed N-Alkylation

The most widely reported method involves N-alkylation of 4-(allyloxy)-1H-pyrazole with methyl bromoacetate. This two-step process begins with the synthesis of the pyrazole precursor:

-

Formation of 4-(allyloxy)-1H-pyrazole : Allyl bromide reacts with 4-hydroxy-1H-pyrazole in dimethylformamide (DMF) under basic conditions (K₂CO₃) at 65°C. Ultrasonication enhances reaction efficiency, reducing typical reaction times from 12 hours to 4–6 hours.

-

N-Alkylation with methyl bromoacetate : The pyrazole intermediate undergoes alkylation using methyl bromoacetate in acetone or ethanol, catalyzed by potassium carbonate (K₂CO₃) or sodium hydride (NaH). HY-zeolite catalysts have also demonstrated 100% conversion efficiency at 270–300°C in continuous flow systems.

Key reaction equation :

Claisen-Schmidt Condensation Approach

An alternative route employs Claisen-Schmidt condensation to construct the pyrazole core post-allylation:

-

Allylation of hydroxybenzaldehyde : 4-Hydroxy-3-methoxybenzaldehyde reacts with allyl bromide in DMF/K₂CO₃ to form 4-(allyloxy)-3-methoxybenzaldehyde.

-

Condensation with o-hydroxy acetophenones : The allylated aldehyde undergoes condensation with substituted acetophenones in ethanol, yielding chalcone intermediates.

-

Oxidative cyclization : Iodine-catalyzed cyclization in dimethyl sulfoxide (DMSO) at 120°C generates the pyrazole ring.

Advantages :

-

Enables modular substitution on the pyrazole ring.

Optimization Strategies for Enhanced Efficiency

Solvent and Temperature Effects

-

Solvent selection : Polar aprotic solvents (DMF, acetone) improve reaction kinetics by stabilizing intermediates. Ethanol is preferred for condensation steps due to its mild acidity.

-

Temperature control : N-Alkylation proceeds optimally at 65–80°C, while cyclization requires higher temperatures (120°C).

Catalytic Innovations

| Catalyst | Conditions | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| K₂CO₃ | DMF, 65°C, ultrasonication | 78 | 95 | |

| HY-zeolite | Continuous flow, 270°C | 100 | 99 | |

| NaH | THF, 0°C to RT | 82 | 97 |

Notable findings :

-

HY-zeolite eliminates side products (e.g., O-alkylation) in gas-phase reactions.

-

Sodium hydride (NaH) achieves faster reaction times (<2 hours) but requires anhydrous conditions.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol or ethyl acetate/hexane mixtures yields products with >95% purity. For industrial-scale production, column chromatography (silica gel, ethyl acetate/hexane eluent) resolves regioisomeric impurities.

Spectroscopic Validation

-

¹H NMR : Key signals include the allyloxy group (δ 4.69 ppm, dt, J = 1.4 & 5.7 Hz) and methyl ester (δ 3.91 ppm, s).

Industrial-Scale Production

Continuous Flow Reactors

Replacing batch reactors with continuous flow systems enhances scalability:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The allyloxy group can undergo oxidation to form an epoxide or an aldehyde under appropriate conditions.

Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents present.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: Reagents such as halogens, alkyl halides, or nucleophiles like amines and thiols.

Major Products:

Oxidation: Formation of epoxides or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted pyrazole derivatives.

Scientific Research Applications

Synthesis of Methyl 2-(4-(allyloxy)-1H-pyrazol-1-yl)acetate

The synthesis of this compound typically involves the reaction of pyrazole derivatives with allyl alcohol and subsequent esterification processes. For example, one method includes the use of a base-catalyzed reaction between 4-(allyloxy)-1H-pyrazole and methyl acetate, leading to the desired methyl ester product. The purity and structure of the synthesized compound can be confirmed using techniques such as NMR and mass spectrometry.

Anticancer Properties

Recent studies highlight the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with similar structures can effectively inhibit cancer cell proliferation by targeting specific protein-protein interactions (PPIs). For instance, a study showed that certain pyrazoline analogs demonstrated significant in vitro and in vivo anticancer activity against HER2-positive gastric cancer cells by disrupting the ELF3-MED23 interaction, which is crucial for tumor growth and survival .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that derivatives containing the pyrazole moiety exhibit moderate antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans. The presence of the allyloxy group appears to enhance these biological activities, suggesting a potential for developing new antimicrobial agents .

Neurotropic Activity

Research has also explored the neurotropic effects of pyrazole derivatives. Molecular docking studies suggest that compounds like this compound may interact with neurotropic receptors, potentially leading to neuroprotective effects or applications in treating neurodegenerative diseases .

Case Studies

Mechanism of Action

The mechanism of action of Methyl 2-(4-(allyloxy)-1H-pyrazol-1-yl)acetate involves its interaction with molecular targets such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and π-π interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The allyloxy group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural and Physical Properties

Reactivity and Functionalization Potential

- Target Compound (Allyloxy) : The allyloxy group enables [2+2] or [4+2] cycloadditions, epoxidation, or polymerization. Its electron-donating nature via resonance may activate the pyrazole ring for electrophilic substitutions .

- Iodo-Nitro Derivative : The nitro and iodo groups strongly withdraw electrons, making the ring resistant to electrophilic attack but amenable to nucleophilic substitutions (e.g., SNAr). The iodine atom facilitates Ullmann or Stille couplings.

- Chlorophenyl Derivative : The 4-chlorophenyl group enhances lipophilicity and π-π stacking, favoring applications in drug design. The ethyl ester increases steric bulk compared to methyl esters.

- Chlorosulfonyl Derivative : The sulfonyl chloride group is highly reactive toward amines and alcohols, enabling sulfonamide or sulfonate ester synthesis. Its strong electron-withdrawing nature acidifies adjacent protons.

- Bromo Derivative : Bromine supports Suzuki-Miyaura or Buchwald-Hartwig couplings, ideal for constructing biaryl systems. Lower molecular weight compared to iodo analogs enhances solubility.

- Amino Derivative : The amino group participates in acylation, diazotization, or Schiff base formation. Its nucleophilicity contrasts with the electrophilic character of halogenated analogs.

Key Differences and Trends

- Electronic Effects: Electron-withdrawing groups (e.g., -NO2, -SO2Cl) deactivate the pyrazole ring toward electrophiles but enhance nucleophilic substitution. Electron-donating groups (e.g., -O-allyl, -NH2) increase ring reactivity toward electrophiles.

- Steric Effects : Bulky substituents (e.g., 4-chlorophenyl) reduce reaction rates in sterically sensitive processes, whereas smaller groups (e.g., -Br, -Cl) minimize hindrance.

- Solubility and Lipophilicity: Aryl and halogenated derivatives (e.g., ) exhibit higher lipophilicity, favoring membrane permeability in drug candidates. Allyloxy and amino analogs may offer better aqueous solubility.

Biological Activity

Methyl 2-(4-(allyloxy)-1H-pyrazol-1-yl)acetate is a pyrazole derivative notable for its diverse biological activities, including potential applications in medicinal chemistry and organic synthesis. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 196.20 g/mol

- Structure : The compound features a pyrazole ring substituted with an allyloxy group, which is believed to enhance its biological activity through improved binding affinity to target molecules.

The biological activity of this compound can be attributed to its interactions with various biomolecules:

- Enzyme Inhibition : The compound is capable of forming hydrogen bonds and π-π interactions with enzyme active sites, suggesting potential inhibition or modulation of enzyme activities.

- Receptor Binding : Its structural features may enhance specificity and binding affinity towards specific receptors, making it a candidate for further pharmacological studies.

Biological Activities

Research has demonstrated that this compound exhibits several notable biological activities:

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of pyrazole derivatives, including this compound. For instance:

- Synergistic Effects : In vitro studies indicated that certain pyrazole derivatives displayed significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The combination of these pyrazoles with doxorubicin showed enhanced anticancer effects, particularly in the Claudin-low breast cancer subtype .

Antimicrobial Activity

This compound has also been evaluated for antimicrobial properties:

- Screening Results : Compounds structurally related to this compound demonstrated significant antimicrobial activity against various bacterial strains, indicating its potential as an antimicrobial agent .

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antitumor Studies : Research indicated that pyrazole derivatives could effectively inhibit key pathways involved in tumor growth. For example, studies on BRAF(V600E) and EGFR showed promising results for pyrazole compounds acting as inhibitors .

- Mechanistic Insights : Molecular docking studies have suggested that this compound binds effectively to target proteins involved in cancer progression, potentially disrupting critical signaling pathways .

- Synthesis and Screening : A variety of synthetic methods have been explored to produce pyrazole derivatives, with several exhibiting notable biological activities. These include modifications that enhance their efficacy against specific targets .

Q & A

Basic: What are the standard synthetic routes for Methyl 2-(4-(allyloxy)-1H-pyrazol-1-yl)acetate?

Methodology:

The compound is synthesized via nucleophilic substitution. A pyrazole derivative (e.g., 4-(allyloxy)-1H-pyrazole) reacts with methyl chloroacetate in the presence of a base (e.g., K₂CO₃ or Et₃N) in polar aprotic solvents like DMF or dichloromethane. The reaction typically proceeds under reflux or at ambient temperature for 12–24 hours. Workup involves filtration, solvent removal, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Example Protocol (adapted from analogous syntheses):

- Reactants: 4-(allyloxy)-1H-pyrazole (1 eq), methyl chloroacetate (1.2 eq), K₂CO₃ (2 eq).

- Conditions: DMF, 25°C, 18 hours.

- Yield: ~75–85% after purification .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodology:

- NMR (¹H/¹³C): Assigns protons and carbons, confirming the allyloxy group (δ 5.8–6.1 ppm for CH₂=CH₂), pyrazole ring (δ 7.5–8.2 ppm), and ester carbonyl (δ 170–175 ppm in ¹³C) .

- IR: Peaks at ~1740 cm⁻¹ (ester C=O) and ~1600 cm⁻¹ (pyrazole C=N) .

- MS (ESI/HRMS): Validates molecular ion [M+H]⁺ and fragmentation patterns .

Advanced: How can discrepancies between experimental and computational spectral data be resolved?

Methodology:

- Perform DFT calculations (e.g., B3LYP/6-311++G(d,p)) to predict NMR/IR spectra. Compare with experimental data to identify conformational or solvation effects.

- Use X-ray crystallography (if crystals are obtainable) to resolve ambiguities in structure. Refinement via SHELXL can validate bond lengths/angles .

Advanced: What challenges arise during crystallographic refinement of this compound?

Methodology:

- Disorder in the allyloxy group: Model alternate conformers using PART instructions in SHELXL .

- Twinning: Apply TWIN/BASF commands in SHELXL for data integration.

- High-resolution data: Use SHELXL’s restraints (e.g., SIMU/DELU) to refine anisotropic displacement parameters .

Basic: How can the allyloxy group be functionalized for downstream applications?

Methodology:

- Click chemistry: React the allyl group with azides via Huisgen cycloaddition (Cu(I) catalyst) .

- Epoxidation: Use m-CPBA to convert the allyl group into an epoxide for crosslinking .

- Hydrolysis: Cleave the ester with NaOH to generate the carboxylic acid derivative .

Advanced: How to design derivatives for targeted biological activity?

Methodology:

- Structure-activity relationship (SAR): Modify the pyrazole’s substituents (e.g., electron-withdrawing groups at position 4) to enhance binding to enzymes.

- Molecular docking: Screen derivatives against protein targets (e.g., kinases) using AutoDock Vina. Validate with in vitro assays .

Basic: What purification strategies are optimal for this compound?

Methodology:

- Column chromatography: Use silica gel with ethyl acetate/hexane (3:7) to separate polar byproducts.

- Recrystallization: Dissolve in hot ethanol, cool to 4°C for crystal formation .

Advanced: How does the pyrazole ring’s electronic structure influence reactivity?

Methodology:

- DFT analysis: Calculate NBO charges to identify nucleophilic/electrophilic sites. The allyloxy group at position 4 donates electron density via resonance, activating the pyrazole for electrophilic substitution .

- Hammett studies: Correlate substituent effects with reaction rates (e.g., nitration or halogenation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.